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Compound of Interest

Compound Name: Eptapirone

Cat. No.: B1662220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eptapirone (also known as F-11440) is a potent and selective 5-HT1A receptor full agonist

belonging to the azapirone chemical class.[1][2] It has demonstrated significant potential in

preclinical studies as an anxiolytic and antidepressant agent.[3][4] This technical guide

provides a comprehensive overview of the synthesis of eptapirone, its key chemical

properties, and its mechanism of action, with a focus on presenting detailed data and

experimental insights for the scientific community.

Chemical Properties
Eptapirone is a white to off-white solid.[3] A summary of its key chemical and physical

properties is presented in the table below.
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Property Value Source(s)

IUPAC Name

4-methyl-2-[4-(4-pyrimidin-2-

ylpiperazin-1-yl)butyl]-1,2,4-

triazine-3,5-dione

Synonyms F-11440, F 11440

Molecular Formula C₁₆H₂₃N₇O₂

Molecular Weight 345.40 g/mol

CAS Number 179756-85-5

Appearance Solid

Color White to off-white

Solubility

DMSO: ≥ 250 mg/mL (723.80

mM) (ultrasonic

recommended); DMF: 10

mg/mL; Ethanol: slightly

soluble

Binding Affinity (pKi) 8.33 (for 5-HT1A receptor)

Binding Affinity (Ki) 4.8 nM (for 5-HT1A receptor)

XLogP3-AA 0.4

Synthesis of Eptapirone
The synthesis of eptapirone is a multi-step process involving the preparation of two key

heterocyclic intermediates, which are then coupled and further modified. A retro-synthetic

analysis reveals a nine-step pathway with an overall yield of approximately 8.8%. While a

complete step-by-step protocol for the entire synthesis is not readily available in the public

domain, key optimized steps have been reported, providing valuable insights into an efficient

synthetic strategy.

Synthetic Workflow Overview
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The general synthetic approach can be visualized as the convergence of two main structural

components: the 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione moiety and the 1-(pyrimidin-2-

yl)piperazine side chain, connected by a butyl linker.

Synthesis of Heterocyclic Cores Assembly and Final Product

Starting Materials 1 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
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Intermediate with butyl linker
Alkylation

Click to download full resolution via product page

Figure 1: High-level overview of the eptapirone synthesis strategy.

Key Experimental Protocols
The following sections detail the optimized protocols for crucial steps in the synthesis of

eptapirone.

1. Cyclization to form 1,2,4-triazine-3,5(2H,4H)-dione:

This key step involves the formation of the triazine core.

Reagents: Appropriate starting materials (not specified in the available literature), Sodium

Hydroxide (NaOH), Ethylene Glycol.

Protocol: The reaction is carried out using sodium hydroxide in ethylene glycol as the

solvent.

Yield: This optimized cyclization method reportedly achieves a yield of 61.6%.

2. Formation of 4-tert-butyl(pyrimidin-2-yl)piperazine-1-carboxylate:
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This step prepares a protected form of the pyrimidinylpiperazine moiety.

Reagents: Appropriate starting materials (not specified in the available literature),

Triethylamine, Ethanol.

Protocol: The reaction is conducted using triethylamine as a base in ethanol as the solvent.

The reaction mixture is maintained at a temperature of 50°C for 16 hours. This method is

noted for being non-metal catalyzed and producing fewer byproducts.

Yield: An acceptable yield of 63.1% is reported for this step.

3. Final Nucleophilic Substitution to Yield Eptapirone:

This is the final coupling step to produce the eptapirone molecule.

Reagents: The two key intermediates (the triazine core and the pyrimidinylpiperazine with

the butyl linker), Potassium Carbonate (K₂CO₃), Acetonitrile, Sodium Iodide (NaI).

Protocol: The nucleophilic substitution reaction is carried out using potassium carbonate as

the base and acetonitrile as the solvent. Sodium iodide is used as a catalyst. The reaction is

maintained at a temperature of 50°C for 12 hours.

Yield: This optimized final step achieves a yield of 49.6%.

Mechanism of Action and Signaling Pathway
Eptapirone exerts its pharmacological effects as a potent and selective full agonist of the

serotonin 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that,

upon activation by an agonist like eptapirone, initiates an intracellular signaling cascade.

The 5-HT1A receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of the receptor by

eptapirone leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi

subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the

intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

The reduction in cAMP levels, in turn, leads to decreased activity of protein kinase A (PKA) and

subsequent downstream cellular effects that are believed to mediate the anxiolytic and

antidepressant properties of eptapirone.
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Figure 2: Signaling pathway of Eptapirone via the 5-HT1A receptor.

Conclusion
Eptapirone remains a compound of significant interest for researchers in neuropharmacology

and drug development due to its potent and selective 5-HT1A receptor agonism. While a

complete, detailed synthetic protocol is not fully disclosed in publicly available literature, the

outlined key steps and optimization data provide a strong foundation for its chemical synthesis.

Understanding its chemical properties and the intricacies of its signaling pathway is crucial for

the further exploration of its therapeutic potential and the development of novel treatments for

anxiety and depressive disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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